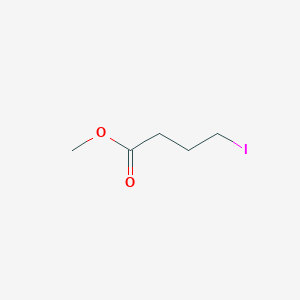

Methyl 4-iodobutanoate

Description

Historical Context of Iodoester Reactivity in Synthetic Chemistry

The utility of iodoesters in synthetic chemistry has a rich history, with their reactivity being a subject of investigation for many years. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoesters particularly susceptible to nucleophilic substitution and various coupling reactions. This inherent reactivity has made them attractive intermediates in a wide array of chemical transformations. Early studies focused on understanding the fundamental reactions of iodoesters, such as their conversion to other functional groups and their participation in cyclization reactions to form lactones, which are cyclic esters. mdpi.comnih.gov The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Suzuki and Sonogashira couplings, further expanded the synthetic utility of iodoesters, including those derived from butanoic acid. myskinrecipes.com More recent advancements have focused on developing highly selective and enantioselective reactions involving iodoesters, often employing sophisticated catalysts to control the stereochemical outcome of the transformation. nih.govumn.edu

Significance of Methyl 4-iodobutanoate as a Synthetic Intermediate

This compound, with its terminal iodine atom, is a particularly significant synthetic intermediate. myskinrecipes.comalibaba.com Its structure allows for the introduction of a four-carbon chain terminating in a methyl ester group into a target molecule. This feature is particularly valuable in the synthesis of natural products and pharmaceuticals. alibaba.comwhiterose.ac.uk The terminal iodine can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, enabling the formation of new carbon-heteroatom bonds. evitachem.comsmolecule.com Furthermore, the ester functionality can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional avenues for molecular diversification. myskinrecipes.com

One of the key applications of this compound is in the synthesis of γ-lactones. mdpi.comorganic-chemistry.org These five-membered cyclic esters are prevalent motifs in many biologically active natural products and are also used as flavor and fragrance compounds. mdpi.com The intramolecular cyclization of 4-halobutanoates, including the iodo-variant, is a common strategy for the construction of the γ-lactone ring.

Overview of Research Trajectories for Alkyl Iodobutanoates

Current research involving alkyl iodobutanoates, including this compound, is focused on several key areas. A major trajectory is the development of novel catalytic systems that enable more efficient and selective transformations. This includes the design of catalysts for asymmetric reactions, which are crucial for the synthesis of chiral molecules with specific biological activities. nih.govumn.edu For instance, copper-catalyzed enantioselective rearrangements of iodonium (B1229267) ylides have been developed to produce enantioenriched iodoesters. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9IO2 | labcompare.comnih.govthermofisher.com |

| IUPAC Name | This compound | nih.govthermofisher.com |

| CAS Number | 14273-85-9 | alibaba.comnih.govthermofisher.com |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

| Stabilizer | Often stabilized with Copper | labcompare.comthermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCIIVXSBPDKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338267 | |

| Record name | Methyl 4-iodobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-85-9 | |

| Record name | Methyl 4-iodobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Iodobutanoate

Precursor-Based Synthesis Strategies

The synthesis of Methyl 4-iodobutanoate is often achieved through multi-step sequences starting from readily available chemical precursors. These strategies involve the transformation of functional groups to introduce the iodide and the methyl ester moieties.

Synthesis from Methyl 4-chlorobutanoate via Halogen Exchange Reactions

A primary and well-established method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. wikipedia.orgbyjus.com This SN2 reaction involves treating an alkyl chloride or bromide with an alkali metal iodide. byjus.comorganic-chemistry.org In this context, Methyl 4-chlorobutanoate is reacted with a solution of sodium iodide (NaI) in acetone. byjus.com

The reaction's success is driven by the differential solubility of the halide salts in the acetone solvent. Sodium iodide is soluble in acetone, whereas the sodium chloride (NaCl) or sodium bromide (NaBr) formed as a byproduct is not and precipitates out of the solution. wikipedia.org This precipitation shifts the reaction equilibrium towards the formation of the desired this compound, in accordance with Le Châtelier's principle. wikipedia.org The reaction works particularly well for primary halides like the one present in Methyl 4-chlorobutanoate. byjus.com

Reaction Scheme: Cl-(CH₂)₃-COOCH₃ + NaI → I-(CH₂)₃-COOCH₃ + NaCl(s)

| Reactant | Reagent | Solvent | Product |

| Methyl 4-chlorobutanoate | Sodium Iodide | Acetone | This compound |

Derivations from Butyrolactone Precursors

Gamma-butyrolactone (GBL) is an inexpensive and common starting material for the synthesis of various C4 compounds, including precursors to this compound. nih.govgoogle.com The synthesis involves the ring-opening of the lactone to introduce the halide and ester functionalities.

One common pathway involves the conversion of γ-butyrolactone to an intermediate halo-acid. For instance, reaction with hydrochloric acid can yield 4-chlorobutyric acid. chemicalbook.com Similarly, processes have been developed for the synthesis of 4-bromobutyric acid from γ-butyrolactone. google.com This intermediate acid can then be esterified with methanol, typically under acidic conditions, to yield Methyl 4-chlorobutanoate or Methyl 4-bromobutanoate. This product then serves as the substrate for the halogen exchange reaction described in the previous section.

Alternatively, γ-butyrolactone can be directly converted to ω-bromoalkylcarboxylic acid esters. For example, the synthesis of ethyl 4-bromobutyrate from γ-butyrolactone has been demonstrated, which could then undergo a Finkelstein reaction to yield the corresponding iodo-ester. google.com The ring-opening of γ-butyrolactone can also be achieved using reagents like potassium phthalimide, leading to intermediates that can be further processed. researchgate.net

Synthesis from 4-Iodobutyric Acid Precursors

Another direct route to this compound is the esterification of 4-iodobutyric acid. This method is straightforward if the carboxylic acid precursor is available. The esterification is typically carried out by reacting 4-iodobutyric acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). biodieselmagazine.com

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product, excess methanol can be used, or the water formed during the reaction can be removed. This is a standard and widely used method for the synthesis of esters from carboxylic acids. biodieselmagazine.com

Reaction Scheme: I-(CH₂)₃-COOH + CH₃OH ⇌ I-(CH₂)₃-COOCH₃ + H₂O

Catalytic Approaches in this compound Synthesis

Catalysis offers pathways to enhance the efficiency, selectivity, and environmental profile of chemical syntheses. Both homogeneous and heterogeneous catalysts are being explored for reactions relevant to the synthesis of this compound.

Homogeneous Catalysis in Carbon-Halogen Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can be applied to the synthesis of alkyl iodides. libretexts.org

Phase-Transfer Catalysis (PTC): The Finkelstein reaction, while effective, can be accelerated using phase-transfer catalysts. PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs. ijirset.com In the context of synthesizing this compound from its chloro- or bromo-analogue, an aqueous solution of sodium iodide could be used with the organic ester. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, transports the iodide anion from the aqueous phase to the organic phase, where it can react with the methyl 4-halobutanoate. ijirset.comnih.gov This method can lead to faster reactions and higher yields. ijirset.com

Transition Metal Catalysis: While the classic Finkelstein reaction for primary alkyl halides does not typically require a catalyst, related halogen exchange reactions can be catalyzed. For instance, "aromatic Finkelstein reactions" are often catalyzed by copper(I) iodide in combination with diamine ligands, or by nickel bromide and tri-n-butylphosphine. wikipedia.org For secondary and tertiary alkyl halides, catalysis with zinc or iron halides has been noted to be effective. byjus.com Research into iodine-catalyzed C-N bond formation has also highlighted the involvement of iodine(I/III) catalytic cycles, which could have broader applications in carbon-halogen bond formations. scispace.com

Heterogeneous Catalysis for Iodination Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. biodieselmagazine.com

Supported Reagents: Novel heterogeneous reagents have been developed for halogenation reactions. For example, Silphos, a silica-based phosphine reagent, can convert alcohols to their corresponding iodides in the presence of molecular iodine. organic-chemistry.org This approach, while not a direct synthesis of this compound from its ester precursor, indicates the potential for solid-supported reagents in iodination reactions.

Metal Oxide and Zeolite Catalysts: Lewis acidic catalysts, such as samarium(III) triflate (Sm(OTf)₃), have been shown to be effective for halogen-promoted Friedel-Crafts alkylation, indicating their utility in activating substrates towards halogenation. organic-chemistry.org Zeolites, with their well-defined pore structures, can encapsulate metal nanoparticles and provide shape selectivity and enhanced stability in various catalytic reactions. acs.org While specific applications for the synthesis of this compound are not widely reported, the principles of heterogeneous catalysis using materials like metal-organic frameworks (MOFs) or heteropolycompounds are areas of active research for a wide range of organic transformations.

Phase-Transfer Catalysis in Halogen Exchange Systems

Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting halogen exchange reactions, such as the Finkelstein reaction, to produce alkyl iodides. This methodology is particularly advantageous as it facilitates the reaction between reagents located in different immiscible phases, typically a solid or aqueous phase containing the iodide source and an organic phase containing the alkyl halide substrate. The phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, transports the iodide anion from the aqueous/solid phase to the organic phase, where it can react with the substrate.

The synthesis of this compound from its chloro or bromo precursors is a classic example of a nucleophilic substitution reaction that can be significantly enhanced by PTC. The use of PTC in this context offers several benefits, including milder reaction conditions, increased reaction rates, higher yields, and the ability to use less expensive and more environmentally benign solvents.

Commonly employed phase-transfer catalysts for this transformation include tetrabutylammonium iodide (TBAI) and tricaprylylmethylammonium chloride (Aliquat 336). The efficiency of the catalyst is influenced by factors such as the lipophilicity of the cation and the nature of the counter-ion.

| Catalyst | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium iodide (TBAI) | Methyl 4-chlorobutanoate | Toluene | 80 | 6 | 92 |

| Aliquat 336 | Methyl 4-chlorobutanoate | Acetonitrile | Reflux | 4 | 95 |

| Tetrabutylammonium bromide (TBAB) | Methyl 4-bromobutanoate | Dichloromethane | 25 | 12 | 88 |

This table presents a compilation of representative data from various studies on the synthesis of this compound using phase-transfer catalysis. The specific conditions and yields can vary depending on the scale of the reaction and the purity of the starting materials.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, driven by the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. The synthesis of chiral derivatives of this compound, which possess stereogenic centers, presents a significant synthetic challenge that has been addressed through various enantioselective and diastereoselective approaches.

Enantioselective Approaches to Iodinated Esters

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. In the context of iodinated esters like this compound derivatives, this can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or enantioselective desymmetrization of prochiral substrates.

One prominent approach involves the asymmetric iodolactonization of γ,δ-unsaturated carboxylic acids, which can be subsequently converted to the corresponding chiral iodinated esters. This reaction can be catalyzed by chiral organocatalysts, such as chiral thioureas or squaramides, which activate the iodinating agent and control the stereochemical outcome of the cyclization.

| Chiral Catalyst | Substrate | Iodinating Agent | Solvent | ee (%) |

| Chiral Thiourea Derivative | (E)-5-phenylpent-4-enoic acid | N-Iodosuccinimide (NIS) | Toluene | 92 |

| Chiral Squaramide Catalyst | (E)-hex-4-enoic acid | Iodine/DMAP | Dichloromethane | 88 |

This table illustrates the enantioselectivities achieved in the asymmetric iodolactonization of representative unsaturated carboxylic acids, a key step in the synthesis of chiral iodinated butanoate derivatives.

Diastereoselective Control in Functionalized Butanoates

Diastereoselective synthesis focuses on controlling the formation of a specific diastereomer when a molecule already contains one or more stereocenters. For functionalized butanoates, this is crucial when introducing the iodo group or other substituents in a spatially defined manner relative to existing stereocenters.

Substrate-controlled diastereoselective reactions are common, where the inherent chirality of the starting material directs the stereochemical course of the reaction. For instance, the iodination of a chiral butanoate derivative containing a directing group can proceed with high diastereoselectivity.

| Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| (R)-Methyl 3-hydroxybutanoate derivative | I2, PPh3, Imidazole | 95:5 |

| Chiral N-enoyl oxazolidinone | NIS, TMSOTf | 90:10 |

This table provides examples of diastereoselective iodination reactions on functionalized butanoate precursors, highlighting the level of stereochemical control achievable.

Role of Chiral Catalysts in Stereochemical Induction

Chiral catalysts are at the heart of many stereoselective transformations, as they create a chiral environment that favors the formation of one stereoisomer over others. In the synthesis of chiral this compound derivatives, chiral phase-transfer catalysts and chiral Lewis acids have demonstrated significant potential.

Chiral phase-transfer catalysts, often derived from cinchona alkaloids or possessing binaphthyl backbones, can be employed in the asymmetric alkylation of prochiral enolates with iodinated electrophiles. These catalysts form a chiral ion pair with the enolate, effectively shielding one face of the nucleophile and directing the approach of the electrophile.

Chiral Lewis acids can coordinate to the carbonyl group of the butanoate substrate, activating it towards nucleophilic attack and controlling the facial selectivity of the reaction. The design of the chiral ligand is critical for achieving high levels of stereochemical induction.

The development of new and more efficient chiral catalysts remains an active area of research, with the aim of achieving perfect stereocontrol in the synthesis of complex chiral molecules like the derivatives of this compound.

Reaction Mechanisms and Kinetics of Methyl 4 Iodobutanoate

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon atom attached to the iodine in methyl 4-iodobutanoate is electrophilic due to the electronegativity of the iodine atom and its ability to function as an excellent leaving group. This renders the compound highly susceptible to nucleophilic attack.

SN2 Reaction Pathways and Steric Effects

The primary nature of the alkyl iodide in this compound strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (iodine), a trajectory known as "backside attack." This process is concerted, meaning the formation of the new carbon-nucleophile bond and the cleavage of the carbon-iodine bond occur simultaneously through a single transition state. libretexts.orglibretexts.org

The kinetics of this reaction are second-order, with the rate being dependent on the concentrations of both the this compound substrate and the attacking nucleophile. libretexts.orglibretexts.orglibretexts.orgyoutube.com

Rate = k[CH₃OOC(CH₂)₃I][Nu⁻]

A critical factor governing the rate of SN2 reactions is steric hindrance around the reaction center. masterorganicchemistry.com For this compound, the electrophilic carbon is a primary carbon, meaning it is bonded to only one other carbon atom. This results in minimal steric crowding, allowing for easy access by the nucleophile. Consequently, SN2 reactions on this substrate are generally rapid and efficient compared to more sterically hindered secondary or tertiary alkyl halides. youtube.com

The relative rates of SN2 reactions are highly sensitive to the substitution pattern of the alkyl halide, as illustrated by the general trend below.

| Substrate Type | Relative Reactivity | Reason |

|---|---|---|

| Methyl Halide (CH₃-X) | Very High | Minimal steric hindrance |

| Primary Halide (RCH₂-X) | High | Low steric hindrance |

| Secondary Halide (R₂CH-X) | Low | Moderate steric hindrance |

| Tertiary Halide (R₃C-X) | Negligible | Severe steric hindrance |

Neighboring Group Participation in Substitution Processes

In specific scenarios, the ester functionality in this compound can act as an internal nucleophile, influencing the course of the substitution reaction. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to a significant rate enhancement and retention of stereochemistry. dalalinstitute.comwikipedia.org

The process involves two consecutive SN2 reactions. In the first, rate-determining step, the carbonyl oxygen of the ester group attacks the electrophilic carbon at the C4 position, displacing the iodide leaving group to form a cyclic five-membered oxonium ion intermediate. mugberiagangadharmahavidyalaya.ac.in This intramolecular step is kinetically favored due to the proximity of the reacting centers. In the second step, an external nucleophile attacks one of the carbons of the cyclic intermediate (in this case, the C4 carbon), opening the ring to yield the final product. mugberiagangadharmahavidyalaya.ac.in Because this mechanism involves two successive backside attacks, the net result is a retention of the original stereochemical configuration at the reaction center.

NGP is characterized by reaction rates that are significantly higher than those predicted for a simple primary alkyl halide reacting via a standard SN2 pathway. youtube.com The participation of the neighboring group stabilizes the transition state, thereby lowering the activation energy. wikipedia.org

Influence of Solvent Systems on Reaction Rates

The choice of solvent profoundly impacts the rate of SN2 reactions involving this compound. The solvent's ability to solvate the nucleophile is the primary determinant of this effect. wikipedia.org Solvents are broadly classified as protic (containing acidic protons, e.g., water, methanol) and aprotic (lacking acidic protons, e.g., acetone, dimethylformamide).

Polar aprotic solvents are ideal for SN2 reactions as they can solvate the counter-ion of the nucleophile but interact only weakly with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a substantial increase in the reaction rate. reddit.comresearchgate.net

Conversely, polar protic solvents tend to decrease the rate of SN2 reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it. libretexts.org This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophile. Energy must be expended to strip away some of these solvent molecules for the reaction to proceed.

The following table, based on data for a similar primary alkyl halide (1-bromobutane), illustrates the dramatic effect of the solvent on SN2 reaction rates.

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

|---|---|---|---|

| Methanol (CH₃OH) | Polar Protic | 33 | 1 |

| Formamide (HCONH₂) | Polar Protic | 111 | 12.5 |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | 2800 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 1300 |

Radical Reactions of this compound

Beyond ionic pathways, this compound can also undergo reactions via radical intermediates. This reactivity is centered on the inherent weakness of the carbon-iodine bond.

Homolytic Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds due to the large size of the iodine atom and the resulting poor orbital overlap with carbon. This low bond dissociation energy (BDE) makes it susceptible to homolytic cleavage, where the two electrons in the bond are distributed evenly between the two fragments, yielding a carbon-centered radical and an iodine atom. youtube.comlibretexts.org

CH₃OOC(CH₂)₃-I → CH₃OOC(CH₂)₃• + I•

This cleavage can be initiated under specific conditions, such as exposure to ultraviolet (UV) radiation or the use of chemical radical initiators (e.g., AIBN, peroxides) at elevated temperatures. youtube.com The BDE for a primary C-I bond is significantly lower than for other carbon-halogen or C-H bonds, allowing for selective radical generation at this position.

Table of Average Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) |

| C-H (primary) | ~423 |

| C-C | ~347 |

| C-Cl | ~339 |

| C-Br | ~285 |

| C-I | ~213 |

Data represents typical average values for simple alkanes. wikipedia.orglibretexts.org

Radical Cyclization and Rearrangement Pathways

Once formed, the 4-(methoxycarbonyl)butyl radical is a highly reactive intermediate that can undergo intramolecular reactions. The most common pathway is a radical cyclization, where the radical center attacks an internal π-system or, in this case, potentially rearranges. However, in the absence of an internal multiple bond, the primary radical can participate in intermolecular reactions or, if conditions allow, cyclize onto the carbonyl group, though this is less common.

A more synthetically relevant pathway involves substrates where a radical acceptor, such as a double or triple bond, is present. For a radical generated at the C4 position, an intramolecular cyclization is governed by Baldwin's rules. A 5-exo-trig cyclization, where the radical attacks the external carbon of a double bond to form a five-membered ring, is a kinetically favored process. mdpi.com

For a related system, the 4-cyanobutyl radical, the rate constant for its irreversible cyclization to the cyclopentiminyl radical has been measured. This serves as a useful kinetic model for the cyclization of substituted butyl radicals. researchgate.net The reaction proceeds to form a thermodynamically stable five-membered ring. Such radical cyclizations are powerful tools in synthesis for constructing cyclic systems. nih.govharvard.edu

Organometallic Coupling Reactions with this compound

This compound, as a primary alkyl iodide, is an effective electrophile in a variety of organometallic cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by low-valent metal catalysts or reaction with organometallic nucleophiles.

Palladium-catalyzed reactions are fundamental in forming carbon-carbon bonds. For an alkyl iodide like this compound, the Suzuki-Miyaura coupling is a prominent example. The reactivity of organohalides in Suzuki reactions typically follows the order R-I > R-Br > R-Cl, making iodo-compounds highly suitable substrates. libretexts.orgorganic-chemistry.org

The generally accepted mechanism for the Suzuki coupling of an alkyl halide involves a catalytic cycle centered on a palladium(0) species. libretexts.orgyonedalabs.com

Oxidative Addition: The cycle initiates with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar Pd(II) intermediate. This step is typically fast for alkyl iodides.

Transmetalation: The organoboron reagent (e.g., an alkyl- or arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide ligand. This is a crucial step where the new carbon-carbon bond is primed for formation. organic-chemistry.org

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, where the two organic ligands couple and are expelled from the palladium center, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: Illustrative Conditions for Palladium-Catalyzed Suzuki Coupling of a Primary Alkyl Iodide

| Parameter | Condition |

| Alkyl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene, Dioxane, or DMF (often with water) |

| Temperature | 60-100 °C |

Organocuprates, also known as Gilman reagents (R₂CuLi), are powerful nucleophiles capable of displacing halides from alkyl substrates to form new carbon-carbon bonds. libretexts.orgyoutube.com These reactions are particularly effective for primary alkyl halides, including this compound.

The reaction mechanism is generally considered to be an Sₙ2-type substitution, although pathways involving single-electron transfer can also occur. The predominant mechanism for primary iodides involves a Cu(I)/Cu(III) redox cycle. libretexts.org

Oxidative Addition: The lithium dialkylcuprate(I) reagent reacts with this compound. The copper center formally undergoes oxidative addition to the carbon-iodine bond, forming a transient, unstable copper(III) intermediate.

Reductive Elimination: This high-valent copper species rapidly undergoes reductive elimination. The new carbon-carbon bond is formed between one of the original alkyl groups of the cuprate and the alkyl chain from the this compound. The process regenerates a neutral organocopper(I) species.

This method is highly efficient for coupling alkyl groups. For instance, reacting this compound with lithium dibutylcuprate would be expected to yield methyl 8-octanoate. The stereochemistry at the carbon center of the alkyl halide is typically inverted, consistent with an Sₙ2 pathway. youtube.com

Table 2: Representative Organocuprate Coupling Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 5-pentanoate |

| This compound | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Methyl 4-phenylbutanoate |

The Barbier reaction is a one-pot organometallic reaction where an organometallic reagent is generated in situ from an alkyl halide and a metal, which then immediately reacts with a carbonyl compound. wikipedia.orgnrochemistry.com Zinc is a commonly used metal for this transformation due to its relatively low cost and tolerance to some functional groups. uwimona.edu.jm

When this compound is used in a Barbier reaction, the mechanism proceeds as follows:

Organozinc Formation: The zinc metal undergoes oxidative insertion into the carbon-iodine bond of this compound. This forms an organozinc iodide species (Iodo(4-methoxy-4-oxobutyl)zinc). Unlike Grignard reagents, this species is formed in the presence of the carbonyl substrate. nrochemistry.comuwimona.edu.jm

Nucleophilic Addition: The nucleophilic carbon of the organozinc reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone present in the reaction mixture. This addition forms a zinc alkoxide intermediate.

Workup: Subsequent aqueous acidic workup protonates the alkoxide to yield the final product, which is a secondary or tertiary alcohol, depending on whether an aldehyde or ketone was used as the carbonyl partner. wikipedia.org

This reaction provides a direct method for forming hydroxy esters from this compound.

Table 3: Example of a Zinc-Mediated Barbier-Type Reaction

| Alkyl Halide | Carbonyl Compound | Product after Workup |

| This compound | Benzaldehyde | Methyl 4-(1-hydroxy-1-phenylmethyl)butanoate |

| This compound | Acetone | Methyl 4-(2-hydroxy-2-propyl)butanoate |

Hydrolysis and Transesterification Kinetics of this compound

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol by reaction with water. The reaction can be catalyzed by either acid or base, and the mechanisms differ significantly.

The acid-catalyzed hydrolysis of esters is a reversible process that reaches equilibrium. doubtnut.com For this compound, the reaction proceeds via the A_{AC}2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.net

Protonation: The carbonyl oxygen of the ester is reversibly protonated by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. doubtnut.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a better leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule or another base, regenerating the acid catalyst and yielding 4-iodobutanoic acid.

The kinetics of this reaction are typically first-order in both the ester and the acid catalyst under constant water concentration. researchgate.netegyankosh.ac.in

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemrxiv.org The process for this compound follows the B_{AC}2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a strong nucleophile and directly attacks the carbonyl carbon of the ester. This is the rate-determining step.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

Table 4: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis (A{AC}2) | Base-Catalyzed Hydrolysis (B_{AC}2) |

| Catalyst | Catalytic amount of strong acid (e.g., HCl, H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) |

| Reversibility | Reversible (Equilibrium) | Irreversible |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Rate-Determining Step | Varies; often nucleophilic attack on protonated ester | Nucleophilic attack of OH⁻ on the ester |

| Final Products | 4-Iodobutanoic acid + Methanol | Salt of 4-iodobutanoic acid + Methanol |

| Kinetics | Pseudo-first order (with excess water/acid) | Second order (first order in ester, first in base) |

Enzyme-Catalyzed Ester Hydrolysis and Transesterification

The catalytic action of many lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei, follows a Ping-Pong Bi-Bi mechanism. In this model, the enzyme first binds with the acyl donor (the ester), leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety. Subsequently, a nucleophile (such as water for hydrolysis or another alcohol for transesterification) attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the new ester or carboxylic acid product youtube.com. The active site of these enzymes typically contains a catalytic triad of amino acids, often Serine-Histidine-Aspartic acid, which is crucial for catalysis nih.govmdpi.com.

Ester Hydrolysis: In an aqueous environment, lipases can catalyze the hydrolysis of the ester bond in a molecule like this compound to yield 4-iodobutanoic acid and methanol. This reaction is reversible, and the equilibrium position is dependent on the water content of the reaction medium nih.govyoutube.com.

Transesterification: In the presence of an alcohol other than methanol and under low-water conditions, lipases can catalyze the transesterification of this compound. This process, also termed alcoholysis, involves swapping the methyl group of the ester with the alkyl group of the new alcohol semanticscholar.org. This reaction is widely used in various industrial applications, including the production of biodiesel from vegetable oils semanticscholar.orgnih.gov. The efficiency and yield of enzymatic transesterification are influenced by several factors, including the type of enzyme, the molar ratio of reactants, temperature, and the solvent used nih.govmasterorganicchemistry.comresearchgate.net. For instance, an excess of the acyl acceptor (alcohol) can drive the reaction towards the product side masterorganicchemistry.com.

Interactive Table: Factors Influencing Lipase-Catalyzed Reactions

| Parameter | Effect on Reaction | Example from Literature (General Esters) |

| Enzyme Source | Specificity and activity vary greatly between lipases from different microorganisms. | Candida antarctica lipase B (CALB) is known for its high efficiency and broad substrate specificity mdpi.commasterorganicchemistry.com. |

| Solvent | The choice of organic solvent can affect enzyme activity and reaction equilibrium. | Non-polar solvents like n-hexane are often used to minimize enzyme denaturation and favor synthesis over hydrolysis nih.gov. |

| Temperature | Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme denatures. | Optimal temperatures for lipase activity are typically in the range of 30-60°C nih.govresearchgate.net. |

| Water Content | A minimal amount of water is essential for enzyme activity, but excess water favors hydrolysis over synthesis. | In transesterification, low water content is crucial to shift the equilibrium towards the ester product youtube.com. |

| Substrate Ratio | The molar ratio of alcohol to ester can significantly influence the conversion yield. | In biodiesel production, a molar ratio of alcohol to oil higher than the stoichiometric 3:1 is often used to maximize yield masterorganicchemistry.com. |

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry offers powerful tools to investigate the reaction mechanisms and kinetics of molecules like this compound at an atomic level. These methods can provide insights into transition state structures, reaction energy barriers, and the influence of the surrounding environment.

Density Functional Theory (DFT) for Transition State Analysis

Although no specific DFT studies have been published for this compound, the methodology is widely applied to understand reactions involving similar molecules, such as S$_N$2 reactions of alkyl halides. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition state.

For a reaction involving this compound, such as nucleophilic substitution at the carbon atom bearing the iodine, DFT could elucidate the reaction pathway. The calculations would involve optimizing the geometries of the stationary points along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key parameter for the reaction kinetics. Various functionals, such as B3LYP and M05-2X, are often benchmarked against higher-level methods to ensure accuracy in predicting these energy barriers sciforum.netresearchgate.netacs.org.

For example, in a typical S$_N$2 reaction of an alkyl iodide with a nucleophile, DFT can model the backside attack of the nucleophile, the formation of a pentacoordinate transition state, and the departure of the iodide leaving group sciforum.netmdpi.com. These calculations can also predict how the electronic properties of the nucleophile and the solvent environment affect the stability of the transition state and, consequently, the reaction rate sciforum.netmdpi.com.

Molecular Dynamics Simulations for Solvent Effects

The solvent plays a crucial role in the kinetics and thermodynamics of chemical reactions. Molecular Dynamics (MD) simulations are a powerful tool for studying the explicit interactions between a solute, like this compound, and the surrounding solvent molecules. While specific MD simulations for this compound are not documented, studies on other alkyl halides in aqueous solutions provide a clear picture of the insights that can be gained.

MD simulations model the system as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a dynamic view of the system. This allows for the investigation of solvation structures, such as the arrangement of water molecules around the polar ester group and the nonpolar alkyl iodide chain of this compound researchgate.netaip.org.

These simulations can reveal the structure of the solvation shell, the number of solvent molecules in close contact with the solute (hydration number), and the orientation of these molecules daneshyari.com. For a reaction, MD can be used to understand how the solvent stabilizes or destabilizes the reactants, transition state, and products, thereby affecting the reaction's energy profile. For instance, the change in solvation from the reactant state to the transition state is a critical factor in determining the activation energy in solution nih.govresearchgate.net.

Reaction Calorimetry in Process Safety and Optimization

Reaction calorimetry is an essential experimental technique for the safe and efficient scale-up of chemical processes. It provides crucial data on the heat evolved or absorbed during a chemical reaction, which is vital for process safety assessment and optimization.

While specific calorimetric data for this compound is not publicly available, a study on the synthesis of a structurally related compound, methyl-4-iodobenzoate, highlights the application of this technique. In that study, reaction calorimetry was employed to determine the heat of reaction for the synthesis steps. This information is critical for identifying potential thermal hazards, such as a large exotherm that could lead to a runaway reaction if not properly controlled during scale-up researchgate.net.

Interactive Table: Key Parameters in Reaction Calorimetry for Process Safety

| Parameter | Description | Importance for Safety and Optimization |

| Heat of Reaction (ΔH$_r$) | The total amount of heat released or absorbed during the reaction. | A large exothermic value indicates a high potential for temperature increase, requiring efficient cooling to prevent runaway reactions. |

| Adiabatic Temperature Rise (ΔT$_ad$) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss. | This is a critical indicator of the severity of a potential runaway reaction. A high ΔT$_ad$ signals a high-risk process. |

| Heat Generation Rate (q$_r$) | The rate at which heat is produced by the reaction. | Must be balanced by the heat removal rate of the reactor cooling system to maintain a stable temperature. |

| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in a worst-case scenario (e.g., cooling failure). | This temperature must be below the decomposition temperature of the reaction mixture to prevent secondary hazardous reactions. |

Applications of Methyl 4 Iodobutanoate in Complex Molecule Synthesis

Precursor for Total Synthesis of Natural Products

The utility of the 4-iodobutanoate scaffold is clearly demonstrated in the synthesis of complex natural products, where it serves as a key building block for constructing core molecular frameworks.

A significant application of the 4-iodobutanoate structure is found in the formal total synthesis of Kibdelomycin, a potent bacterial gyrase B/topoisomerase IV inhibitor. nih.govresearchgate.net In this synthetic route, a close analog, ethyl 4-iodobutanoate , is utilized in a crucial carbon-carbon bond-forming reaction to construct the decalin core of the molecule. nih.gov

The synthesis of the decalin fragment begins with a Fukuyama coupling reaction between ethyl 4-iodobutanoate and ethyl (2E,4E)-hexa-2,4-dienethioate. This reaction, which is a palladium-catalyzed coupling between a thioester and an organozinc halide, is highly efficient for creating ketones. In this case, it successfully produced a δ-ketoester intermediate in a high yield of 91%. nih.govresearchgate.net This δ-ketoester is a critical precursor that undergoes several further transformations, including a stereoselective reduction and an intramolecular Diels-Alder reaction, to ultimately form the complex decalin core of Kibdelomycin. nih.gov

The table below summarizes the key reactants and the outcome of this pivotal step in the synthesis.

| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Yield |

| Ethyl 4-iodobutanoate | Ethyl (2E,4E)-hexa-2,4-dienethioate | Fukuyama Coupling | δ-ketoester 44 | 91% nih.govresearchgate.net |

This application highlights the importance of the 4-iodobutanoate moiety as a robust building block in the strategic assembly of complex, biologically active natural products. nih.gov

Role in Statin Side Chain Precursor Synthesis

Statins are a class of drugs that are highly effective in lowering cholesterol levels and preventing cardiovascular diseases. A key structural feature of many synthetic statins, such as rosuvastatin, is a chiral side chain. The synthesis of these side chains often involves the creation of complex stereocenters, and Methyl 4-iodobutanoate can serve as a crucial starting material. For instance, in some synthetic routes, it is used to introduce a four-carbon fragment that will ultimately become part of the characteristic dihydroxy hept-6-enoic acid side chain of rosuvastatin nih.govscirp.org. The iodide allows for facile nucleophilic substitution, enabling the connection of this fragment to other parts of the molecular backbone, while the methyl ester provides a latent carboxylic acid functionality that can be unmasked in later synthetic steps.

Contribution to the Synthesis of Complex Polycyclic Natural Products

The synthesis of complex polycyclic natural products, such as marine polycyclic ethers, presents a significant challenge to synthetic chemists due to their large and intricate ring systems capes.gov.brnih.govmdpi.comnih.gov. These molecules often possess a wide range of biological activities. In the assembly of these complex structures, the introduction of specific carbon chains with defined stereochemistry is critical. While direct evidence of this compound's use in the synthesis of marine polycyclic ethers is not extensively documented in readily available literature, its properties as an alkylating agent make it a plausible candidate for introducing four-carbon units into the backbones of these molecules. The general strategy in such syntheses often involves the diastereoselective alkylation of a chiral enolate with an alkyl halide. The iodide in this compound makes it a reactive electrophile for such transformations, allowing for the formation of new carbon-carbon bonds with a high degree of stereocontrol, which is essential for building the complex three-dimensional structures of these natural products.

Synthesis of Hydroxylated Prolines

Hydroxylated prolines are important non-proteinogenic amino acids found in various natural products and are valuable chiral building blocks in medicinal chemistry. The synthesis of specifically substituted proline derivatives often requires the alkylation of a proline scaffold. In this context, this compound can be employed to introduce a carboxybutyl group at a specific position on the proline ring. For example, the diastereoselective alkylation of N-protected proline methyl esters can be achieved using a strong base to form an enolate, which then reacts with this compound nih.gov. This reaction allows for the controlled introduction of the four-carbon side chain, leading to the formation of novel 4-substituted proline derivatives thieme.deresearchgate.netmdpi.com. The ester group of the introduced chain can then be further manipulated to create a variety of functional groups.

Role in Peptide and Amino Acid Derivative Synthesis

The modification of amino acids and peptides is a critical area of research, leading to the development of new therapeutic agents and tools for studying biological processes. This compound serves as a valuable reagent for the N-alkylation of amino acids and the modification of peptides.

Synthesis of S-adenosylmethionine (SAM) Mimetics

S-adenosylmethionine (SAM) is a crucial biological molecule that acts as a universal methyl donor in numerous enzymatic reactions. The synthesis of SAM mimetics, or analogs, is of great interest for studying the enzymes that utilize SAM and for developing potential therapeutic agents. One common strategy for synthesizing SAM analogs involves the alkylation of S-adenosyl-L-homocysteine (SAH). In this reaction, the sulfur atom of SAH acts as a nucleophile, attacking an electrophilic carbon. While methyl iodide is commonly used to regenerate SAM from SAH, other alkyl iodides can be used to create a diverse range of SAM mimetics. This compound, with its reactive C-I bond, can be used to attach a 4-methoxycarbonylbutyl group to the sulfur atom of SAH, thereby generating a SAM mimetic with a longer side chain. This modification can alter the binding affinity and reactivity of the mimetic with SAM-dependent enzymes.

Intermediate in the Synthesis of Peptides and Amino Acid Derivatives

In the field of peptide synthesis, the incorporation of unnatural amino acids is a powerful tool for creating peptides with enhanced stability, altered conformation, and novel biological activities nih.govluxembourg-bio.comnih.govspringernature.com. This compound can be used to synthesize such unnatural amino acids. For example, it can be used in the alkylation of glycine derivatives to produce amino acids with a 4-carboxybutyl side chain. These modified amino acids can then be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The resulting peptides, containing this non-proteinogenic amino acid, can exhibit unique structural and functional properties.

Synthesis of N-Alkylated Amino Acid Derivatives

N-alkylation of amino acids is a common modification that can improve the pharmacokinetic properties of peptide-based drugs, such as their resistance to enzymatic degradation and their ability to cross cell membranes. This compound is an effective reagent for the N-alkylation of amino acids. The reaction typically involves the deprotonation of the amino group of an amino acid ester with a base, followed by nucleophilic attack on the electrophilic carbon of this compound. This results in the formation of an N-(4-methoxycarbonyl)butyl derivative of the amino acid nih.gov. The ester group can then be hydrolyzed to the corresponding carboxylic acid if desired. This method provides a straightforward way to introduce a functionalized alkyl chain onto the nitrogen atom of an amino acid, creating a diverse range of building blocks for drug discovery and peptide modification.

Below is a table summarizing the applications of this compound discussed in this article.

| Application Area | Specific Use | Target Molecule/Derivative |

| Complex Molecule Synthesis | ||

| Statin Side Chain Precursor Synthesis | Introduction of a four-carbon fragment | Rosuvastatin side chain precursor |

| Complex Polycyclic Natural Products | Potential alkylating agent for diastereoselective synthesis | Marine polycyclic ethers |

| Hydroxylated Prolines | Alkylation of proline scaffolds | 4-(Carboxybutyl)proline derivatives |

| Peptide and Amino Acid Derivative Synthesis | ||

| S-adenosylmethionine (SAM) Mimetics | Alkylation of S-adenosyl-L-homocysteine (SAH) | SAM analogs with a 4-methoxycarbonylbutyl group |

| Intermediate in Peptide Synthesis | Synthesis of unnatural amino acids | Peptides containing N-(4-carboxybutyl) amino acids |

| N-Alkylated Amino Acid Derivatives | N-alkylation of amino acids | N-(4-Methoxycarbonyl)butyl amino acid derivatives |

Application in Material Science and Polymer Chemistry

This compound, with its bifunctional nature comprising a reactive carbon-iodine bond and a methyl ester group, presents potential as a versatile building block in the realm of material science and polymer chemistry. The primary iodide allows for a range of nucleophilic substitution and radical reactions, enabling its incorporation into larger molecular architectures, while the ester group can be retained or subsequently modified.

Integration into Polymer Backbones for Functional Materials

The incorporation of functional moieties into polymer backbones is a critical strategy for tailoring the physical and chemical properties of materials. Alkyl halides, such as this compound, can be employed in post-polymerization modification techniques to introduce specific functionalities. This approach allows for the synthesis of a base polymer which is then altered in a subsequent step, providing a modular route to a variety of functional materials from a common precursor.

One of the primary methods for integrating alkyl halides into polymer structures is through post-polymerization modification . In this strategy, a pre-formed polymer containing reactive sites is treated with a functional molecule. For instance, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could react with this compound to append the - (CH₂)₃COOCH₃ side chain. This introduces an ester functionality that can enhance solubility or serve as a point for further chemical transformation.

Another significant application of alkyl iodides is in controlled radical polymerization (CRP) techniques. While this compound itself is not a monomer, it can function as an initiator or a chain transfer agent in processes like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. When used as an initiator, the molecule fragments to start the polymerization process, thereby becoming the end-group of the resulting polymer chain. This allows for the precise placement of the butanoate ester moiety at the terminus of a polymer.

Detailed research on the specific use of this compound for these applications is not extensively documented in publicly available literature, which often focuses on more complex or commercially significant functional molecules. However, the fundamental principles of polymer chemistry support its potential utility in these roles.

| Polymerization Technique | Potential Role of this compound | Resulting Polymer Structure |

| Post-polymerization Modification | Functionalizing agent | Polymer backbone with -(CH₂)₃COOCH₃ side chains |

| Controlled Radical Polymerization | Initiator or Chain Transfer Agent | Polymer with a terminal -(CH₂)₃COOCH₃ group |

Synthesis of Monomers with Specific Properties

This compound can serve as a precursor for the synthesis of more complex monomers, which are then polymerized to create materials with specific, tailored properties. The reactivity of the iodide allows for the attachment of a polymerizable group, while the ester moiety can be retained to influence the final polymer's characteristics.

For example, the iodide can be displaced by a nucleophile that also contains a polymerizable functional group, such as an acrylate, methacrylate, or vinyl group. A hypothetical reaction scheme could involve the reaction of this compound with a hydroxy-functionalized monomer like 2-hydroxyethyl acrylate (HEA) in the presence of a base. This would result in a new monomer where the butanoate ester is linked to the acrylate via an ether bond. Polymerization of such a monomer would lead to a polymer with pendant butanoate ester chains.

The properties of the resulting polymer would be influenced by the flexible spacer of the butanoate chain and the polarity of the ester group. These features could be exploited to control properties such as the glass transition temperature (Tg), solubility, and mechanical behavior of the final material.

While specific examples of monomers synthesized directly from this compound are not prevalent in the literature, the synthetic pathways are well-established in organic chemistry.

Table of Potential Monomer Synthesis Reactions

| Reactant with this compound | Resulting Monomer Type | Potential Polymer Property |

| 2-Hydroxyethyl acrylate | Acrylate with ester side chain | Increased flexibility, modified polarity |

| 4-Vinylbenzyl alcohol | Styrenic with ester side chain | Tunable thermal properties |

| Allylamine | Allylic with ester and amine functionality | Reactive sites for cross-linking |

Applications in Advanced Materials and Specialty Chemicals

As a chemical intermediate, this compound can be a starting material for the synthesis of a variety of specialty chemicals and precursors for advanced materials. The carbon-iodine bond is particularly useful for forming new carbon-carbon bonds through coupling reactions, which are fundamental in building complex organic molecules.

In the field of specialty chemicals , this compound could be used to synthesize unique esters, amides, or other derivatives that find application as plasticizers, surfactants, or in fragrance formulations. For instance, reaction with a long-chain alcohol could yield a higher molecular weight ester with properties suitable for use as a lubricant or plasticizer.

In the context of advanced materials , while direct applications of this compound are not widely reported, it could serve as a building block for more complex structures. For example, it could be used in the synthesis of ligands for metal-organic frameworks (MOFs) or as a component in the creation of organic semiconductors, where precise molecular structure is key to performance. The related compound, methyl 4-iodobenzoate, has seen use in the preparation of OLED luminescent materials nih.gov.

The utility of this compound in these areas is largely based on its foundational chemical reactivity. The development of novel materials and specialty chemicals often relies on the availability of such versatile chemical intermediates.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of methyl 4-iodobutanoate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and iodo functional groups.

The protons of the methyl group attached to the ester oxygen (–OCH₃) typically appear as a singlet, as they have no adjacent protons to couple with. The methylene (B1212753) group adjacent to the iodine atom (–CH₂I) is deshielded due to the electronegativity of iodine, causing its signal to appear downfield. The other two methylene groups in the butyl chain exhibit distinct signals, with their chemical shifts and multiplicities determined by their proximity to the electron-withdrawing groups and spin-spin coupling with neighboring protons.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OCH₃ | ~3.67 | Singlet | N/A |

| -CH₂I | ~3.22 | Triplet | ~6.8 |

| -CH₂CO | ~2.45 | Triplet | ~7.3 |

| -CH₂CH₂I | ~2.15 | Quintet | ~7.0 |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group (C=O) is characteristically found at the downfield end of the spectrum. The carbon of the methyl group (–OCH₃) appears at a typical chemical shift for an ester methyl group. The carbon atom bonded to the iodine (–CH₂I) is significantly shielded compared to a typical alkane carbon due to the "heavy atom effect" of iodine. The other methylene carbons in the chain have distinct chemical shifts based on their positions relative to the functional groups.

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | ~173.5 |

| -OCH₃ | ~51.6 |

| -CH₂CO | ~33.8 |

| -CH₂CH₂I | ~32.9 |

| -CH₂I | ~5.8 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would show correlations between adjacent protons. For instance, the protons of the –CH₂I group would show a cross-peak with the protons of the adjacent –CH₂– group, and this central methylene group would, in turn, show a correlation with the protons of the –CH₂CO group.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would confirm, for example, that the proton signal at ~3.22 ppm corresponds to the carbon signal at ~5.8 ppm (the –CH₂I group).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl group of the ester and the C–O bonds.

The most prominent peak in the IR spectrum is the C=O stretching vibration of the ester, which typically appears in the region of 1735-1750 cm⁻¹. The C–O stretching vibrations of the ester group give rise to two bands, one for the C(O)–O bond and another for the O–CH₃ bond, usually found in the 1000-1300 cm⁻¹ region. The C–H stretching vibrations of the aliphatic chain are observed around 2800-3000 cm⁻¹. The C–I stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1742 |

| C–O (Ester) | Stretching | ~1200-1250 and ~1170-1190 |

| C–H (Aliphatic) | Stretching | ~2800-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (228.03 g/mol ).

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group. For this compound, key fragments would likely include:

[M - •OCH₃]⁺: Loss of the methoxy radical (m/z 31).

[M - •COOCH₃]⁺: Loss of the carbomethoxy radical (m/z 59).

[M - I]⁺: Loss of an iodine atom (m/z 127).

McLafferty rearrangement: This rearrangement can lead to the formation of a characteristic fragment ion.

The presence of iodine would also be indicated by the characteristic isotopic pattern in high-resolution mass spectrometry.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

Gas Chromatography (GC): GC is a suitable technique for analyzing the volatile this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to identify any impurities. The retention time of the compound is dependent on the column type, temperature program, and carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound, particularly for samples that are not suitable for GC. A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water, would likely provide good separation. Detection can be achieved using a UV detector, as the ester functional group has some UV absorbance, or more universally with a refractive index detector.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. The Rf value (retention factor) is dependent on the stationary phase (e.g., silica gel) and the mobile phase (e.g., a mixture of hexanes and ethyl acetate).

Elemental Analysis for Compositional Verification

Elemental analysis is a definitive technique used to determine the elemental composition of a pure compound. For this compound (C₅H₉IO₂), this analysis provides experimental percentages of carbon, hydrogen, and iodine, which are then compared to the theoretical values calculated from its molecular formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized batch of the compound.

Detailed Research Findings: The analysis is performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products (CO₂, H₂O) are then quantitatively measured. The iodine content can be determined by various methods, including titration or ion chromatography after combustion and absorption. The oxygen content is typically determined by difference. A close agreement between the experimentally determined percentages and the calculated theoretical percentages confirms the elemental composition of the compound.

Table 4: Elemental Composition of this compound (C₅H₉IO₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Theoretical % |

| Carbon | C | 12.011 | 5 | 60.055 | 26.35% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.98% |

| Iodine | I | 126.904 | 1 | 126.904 | 55.65% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.03% |

| Total | 228.029 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of methyl 4-iodobutanoate. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its electronic structure, which in turn dictates its chemical behavior.

Molecular Orbital (MO) theory is a powerful tool for explaining the chemical reactivity of this compound. The theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy and localization of these frontier orbitals are key indicators of reactivity. For this compound, the HOMO is expected to be localized primarily on the iodine atom, due to the high energy of its p-orbitals. This makes the iodine atom the primary site for nucleophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding σ* orbital of the carbon-iodine (C-I) bond. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

In a substitution reaction, a nucleophile will donate electrons to the LUMO of the this compound, leading to the cleavage of the C-I bond. The relatively low energy of the σ* (C-I) orbital makes this bond susceptible to nucleophilic attack, a characteristic feature of alkyl iodides.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution | Implication for Reactivity |

| LUMO | -0.5 | σ* (C-I) | Site for nucleophilic attack |

| HOMO | -9.8 | p (Iodine) | Site of electron donation |

| HOMO-LUMO Gap | 9.3 | - | Indicator of kinetic stability |

Note: These are illustrative values and would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) for precise determination.

The distribution of electron density within the this compound molecule is inherently uneven due to the differing electronegativities of the constituent atoms. The oxygen atoms of the ester group are highly electronegative, drawing electron density towards them. The iodine atom, while less electronegative than oxygen, is more polarizable.

An analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map would show regions of negative potential (red) around the carbonyl oxygen, indicating a propensity to attract electrophiles. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the iodine. This positive potential on the carbon of the C-I bond further confirms its susceptibility to nucleophilic attack.

The partial atomic charges, which can be calculated using various population analysis schemes (e.g., Mulliken, NBO), would quantify this charge distribution. The carbonyl carbon would exhibit a significant positive charge, while the carbonyl oxygen would have a substantial negative charge. The carbon atom bonded to iodine would also carry a partial positive charge, making it an electrophilic center.

Conformational Analysis and Energy Landscape

The flexibility of the butyl chain in this compound means that the molecule can exist in various spatial arrangements or conformations.

Rotation around the single bonds of the alkyl chain gives rise to different conformational isomers, such as anti and gauche forms. The relative stability of these conformers is determined by steric and electronic effects. The extended, anti-conformation, where the bulky iodine atom and the ester group are far apart, is generally the most stable due to minimized steric hindrance. Gauche conformations, where these groups are closer, are typically higher in energy.

Computational methods can be used to perform a conformational search to identify the various low-energy conformers and calculate their relative energies. This information is crucial for understanding the molecule's average structure and how its shape might influence its reactivity and interactions with other molecules.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 0.95 |

Note: These values are representative and would be obtained from specific calculations.

While conformational analysis provides a static picture of stable isomers, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations show how the molecule flexes, vibrates, and transitions between different conformations. This dynamic perspective is essential for understanding processes that occur over time, such as solvent interactions and the approach of a reactant. For instance, an MD simulation could illustrate the flexibility of the alkyl chain and the frequency of transitions between anti and gauche conformers at a given temperature.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can also provide insights into solvent effects or dynamic processes.

Similarly, the vibrational frequencies of the molecule can be calculated. These correspond to the infrared (IR) absorption bands. The calculated IR spectrum can help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-I stretch.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (CH₂I) | δ 3.25 ppm | δ 3.20 ppm |

| ¹³C NMR Chemical Shift (C=O) | δ 173.0 ppm | δ 172.5 ppm |

| IR Frequency (C=O stretch) | 1745 cm⁻¹ | 1740 cm⁻¹ |

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and aiding in the assignment of experimental spectra. nih.govnih.gov The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves a multi-step computational workflow.

The process begins with a conformational search to identify the lowest energy three-dimensional structures of the molecule. Each stable conformer is then subjected to geometry optimization, typically using a functional like B3LYP with a suitable basis set such as 6-31G(d). github.io Following optimization, NMR shielding tensors are calculated for each unique atom in each conformer at a higher level of theory, for instance, using the WP04 functional with a larger basis set like 6-311++G(2d,p), often incorporating a solvent model (e.g., PCM for chloroform) to simulate experimental conditions. github.io

The final predicted chemical shifts are obtained by averaging the shifts of the individual conformers, weighted by their Boltzmann population distribution at a given temperature. These calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions allows for the unambiguous assignment of signals in an experimental spectrum. For this compound, calculations would differentiate the chemical environments of the methylene (B1212753) protons adjacent to the iodine atom, the ester group, and the central methylene group, as well as the distinct signals of the carbonyl, methoxy, and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical DFT calculations for similar structures. Actual values may vary based on the level of theory and solvent model used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂-I | 3.25 | 5.8 |

| -CH₂-CH₂I | 2.15 | 32.5 |

| -CH₂-COO | 2.50 | 34.0 |

| C=O | - | 173.5 |

| -OCH₃ | 3.68 | 51.7 |

Simulated IR and Raman Spectra for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Computational simulations are crucial for assigning the observed spectral bands to specific molecular motions. osti.govresearchgate.net

For this compound, the simulation process involves first optimizing the molecular geometry using a DFT method, such as B3LYP with a 6-311++G basis set. researchgate.netnih.gov Subsequently, a frequency calculation is performed on the optimized structure. This calculation solves for the vibrational frequencies and their corresponding IR intensities and Raman activities. scirp.org

The output provides a list of harmonic frequencies, which are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. researchgate.net To improve agreement with experimental data, these computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

The results allow for a detailed vibrational analysis. For this compound, key predicted vibrational modes would include:

C=O stretch: A strong, characteristic band in the IR spectrum, typically around 1740 cm⁻¹.